![molecular formula C18H10BrF5N2O3 B11932135 3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TXA6101: is a synthetic organic compound known for its role as an inhibitor of the bacterial protein filamentous temperature-sensitive protein Z. This compound has shown significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus isolates expressing either the G193D or G196S mutant filamentous temperature-sensitive protein Z. It retains activity against the TXA707-resistant filamentous temperature-sensitive protein Z mutant, making it a promising candidate for combating Gram-negative bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TXA6101 involves the formation of an oxazole-benzamide structure. The general synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate starting materials to form the oxazole ring.
Attachment of the Benzamide Group: The oxazole ring is then functionalized with a benzamide group through a series of reactions involving bromination and substitution reactions.
Industrial Production Methods: Industrial production of TXA6101 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Optimization of Reaction Conditions: This involves adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification: Techniques such as recrystallization and chromatography would be used to purify the final product
Chemical Reactions Analysis
Types of Reactions: TXA6101 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide group.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazole-benzamide derivatives, which can have different biological activities .
Scientific Research Applications
Chemistry: TXA6101 is used as a tool compound in chemical research to study the inhibition of bacterial cell division. It helps in understanding the mechanism of action of filamentous temperature-sensitive protein Z inhibitors.
Biology: In biological research, TXA6101 is used to study bacterial cell division and the development of resistance mechanisms in bacteria. It is particularly useful in studying methicillin-resistant Staphylococcus aureus.
Industry: In the pharmaceutical industry, TXA6101 is used in the development and testing of new antibacterial drugs. It serves as a lead compound for designing more potent and selective inhibitors .
Mechanism of Action
TXA6101 exerts its effects by inhibiting the bacterial protein filamentous temperature-sensitive protein Z, which is essential for bacterial cell division. By binding to this protein, TXA6101 prevents the formation of the Z ring, a structure necessary for bacterial cytokinesis. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
TXA707: Another filamentous temperature-sensitive protein Z inhibitor with similar antibacterial activity.
TXY6129: A compound with a similar oxazole-benzamide structure that also inhibits filamentous temperature-sensitive protein Z.
Uniqueness of TXA6101: TXA6101 is unique in its ability to retain activity against filamentous temperature-sensitive protein Z mutants that are resistant to other inhibitors like TXA707. This makes it a valuable compound in the fight against drug-resistant bacterial infections .
Properties
Molecular Formula |
C18H10BrF5N2O3 |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
3-[[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]methoxy]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H10BrF5N2O3/c19-16-15(8-1-3-9(4-2-8)18(22,23)24)26-12(29-16)7-28-11-6-5-10(20)13(14(11)21)17(25)27/h1-6H,7H2,(H2,25,27) |
InChI Key |
ONGPJYSSZQHFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC(=N2)COC3=C(C(=C(C=C3)F)C(=O)N)F)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
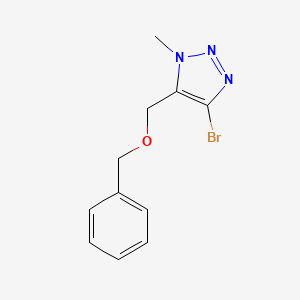
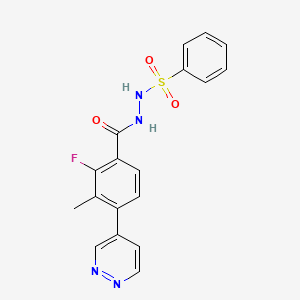
![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
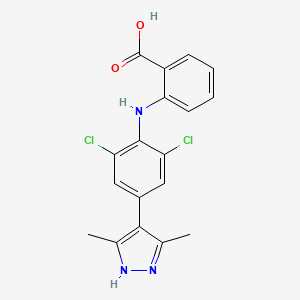
![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
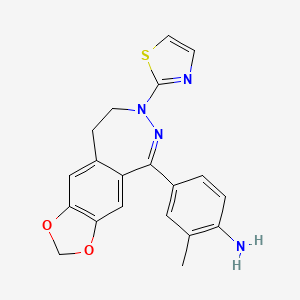
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
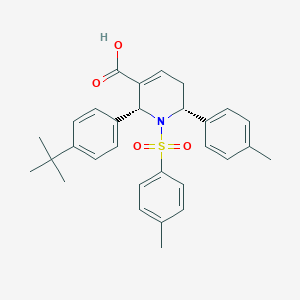
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
